molecular formula C11H11FN4 B1601831 2,4-Diamino-5-(4-fluorobenzyl)pyrimidine CAS No. 836-06-6

2,4-Diamino-5-(4-fluorobenzyl)pyrimidine

Cat. No. B1601831
CAS RN: 836-06-6
M. Wt: 218.23 g/mol
InChI Key: CYWWLUGRQFFCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-5-(4-fluorobenzyl)pyrimidine is a chemical compound with the molecular formula C11H11FN4 and a molecular weight of 218.23 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidine derivatives has been studied extensively. In one study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . The side chains were designed to occupy the glycerol binding site with proper hydrophilicity for cell entry .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-5-(4-fluorobenzyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 2,4-diaminopyrimidine ring provides two distinct interaction sites for coformers, the C2−NH2/N3/C4−NH2 (donor−acceptor−donor, DAD) site and the C2−NH2/N1 (donor−acceptor, DA) site .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diamino-5-(4-fluorobenzyl)pyrimidine include a molecular weight of 218.23 and a molecular formula of C11H11FN4 .

Future Directions

The future directions of research involving 2,4-Diamino-5-(4-fluorobenzyl)pyrimidine could involve the development of new anti-TB drugs. The synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization .

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-9-3-1-7(2-4-9)5-8-6-15-11(14)16-10(8)13/h1-4,6H,5H2,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWWLUGRQFFCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(N=C2N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566744
Record name 5-[(4-Fluorophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-(4-fluorobenzyl)pyrimidine

CAS RN

836-06-6
Record name 5-[(4-Fluorophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Diamino-5-(4-fluorobenzyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.